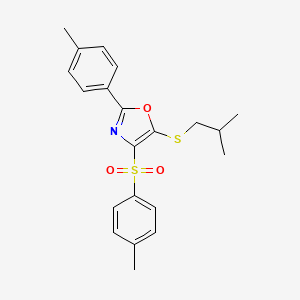

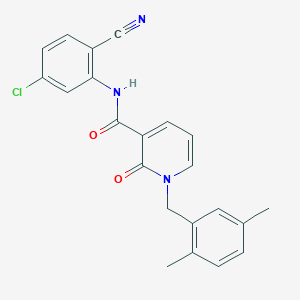

![molecular formula C20H22N4O4S2 B2523031 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone CAS No. 1021075-12-6](/img/structure/B2523031.png)

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone is a complex organic molecule. It is related to a series of compounds described in a study . These compounds are characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

科学的研究の応用

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

The compound has been investigated as a novel activator of GIRK channels. These channels play a crucial role in regulating neuronal excitability and synaptic transmission. By modulating GIRK channels, this compound may have implications in treating neurological disorders, such as epilepsy and pain management .

Metabolic Stability Enhancement

Researchers have identified compounds within this series that exhibit nanomolar potency as GIRK1/2 activators. Importantly, these compounds demonstrate improved metabolic stability compared to prototypical urea-based compounds. Enhancing metabolic stability is essential for drug development, as it ensures longer half-life and better pharmacokinetic properties .

Chemical Probe Development

The compound’s unique structure makes it a valuable chemical probe for studying GIRK channels. Researchers can use it to explore channel function, screen for potential modulators, and investigate downstream signaling pathways. Chemical probes like this facilitate deeper understanding of biological processes and aid drug discovery .

Neurological Disorders and Pain Management

Given its GIRK channel activation properties, this compound could be explored as a potential therapeutic agent for neurological disorders. It may help regulate neuronal excitability, potentially mitigating seizures or neuropathic pain. Further studies are needed to validate its efficacy in preclinical and clinical settings .

Structure-Activity Relationship (SAR) Studies

Researchers can use this compound as part of SAR studies to understand how specific structural modifications affect GIRK channel activation. By systematically altering different regions of the molecule, they can identify key pharmacophores and optimize the compound for better activity and selectivity .

Drug Design and Optimization

The compound’s scaffold provides a starting point for designing novel GIRK channel modulators. Medicinal chemists can explore analogs, derivatives, and hybrid molecules to enhance potency, selectivity, and pharmacokinetic properties. Rational drug design efforts may lead to more effective therapies for neurological conditions .

作用機序

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .

Result of Action

The activation of GIRK channels by this compound can modulate excitability in cells .

特性

IUPAC Name |

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-13-18-15(20(25)23-5-7-28-8-6-23)11-16(17-3-2-9-29-17)21-19(18)24(22-13)14-4-10-30(26,27)12-14/h2-3,9,11,14H,4-8,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTYWBBFZXALOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

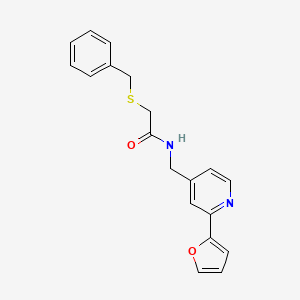

![4-[({[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide](/img/structure/B2522953.png)

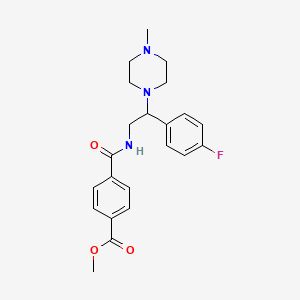

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2522954.png)

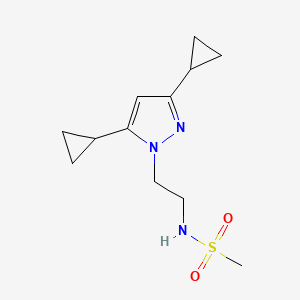

![N-[2-[(1-Cyclohexyl-2,2,2-trifluoroethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2522955.png)

![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522958.png)

![2-[(2-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2522960.png)

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522967.png)

![Methyl 2-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2522971.png)